molecular formula C13H18ClN B168575 1-Benzyl-4-(chloromethyl)piperidine CAS No. 136704-10-4

1-Benzyl-4-(chloromethyl)piperidine

Cat. No. B168575
CAS RN: 136704-10-4
M. Wt: 223.74 g/mol
InChI Key: JQRPAXCUPFDKRT-UHFFFAOYSA-N
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Description

1-Benzyl-4-(chloromethyl)piperidine is a chemical compound belonging to the piperidine class of compounds. It has a CAS Number of 136704-10-4 and a molecular weight of 260.21 .


Synthesis Analysis

While specific synthesis methods for 1-Benzyl-4-(chloromethyl)piperidine were not found in the search results, it’s worth noting that piperidine derivatives can be synthesized from various precursors through different reactions .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-4-(chloromethyl)piperidine is C13H18ClN . The InChI code is 1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H .


Physical And Chemical Properties Analysis

1-Benzyl-4-(chloromethyl)piperidine has a molecular weight of 260.21 .

Scientific Research Applications

Cholinesterase Inhibitors

The benzyl-piperidine group, which includes 1-Benzyl-4-(chloromethyl)piperidine, plays a crucial role in inhibiting cholinesterase receptors. Specifically, it is essential for the successful inhibition of acetylcholinesterase (AChE) enzymes. AChE contains two active binding sites: the catalytic site and the peripheral site. The benzyl-piperidine group effectively binds to the catalytic site, interacting with amino acids such as Trp84, Trp279, Phe330, and Phe331 .

Anticancer Agents

Piperidine derivatives have shown promise as anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth and metastasis. The structural modifications of 1-Benzyl-4-(chloromethyl)piperidine may enhance its cytotoxic effects against cancer cells .

Antiviral Compounds

The piperidine scaffold has been investigated for its antiviral properties. Researchers have synthesized derivatives of 1-Benzyl-4-(chloromethyl)piperidine to target viral infections. These compounds may interfere with viral replication or entry mechanisms .

Antimalarial Agents

Piperidine-based molecules have been studied as potential antimalarial drugs. By modifying the piperidine ring, researchers aim to develop compounds that effectively combat malaria parasites .

Antimicrobial Activity

1-Benzyl-4-(chloromethyl)piperidine derivatives have demonstrated antimicrobial activity against bacteria and fungi. Their structural variations can influence their effectiveness against specific pathogens .

Analgesic Properties

Piperidine-containing compounds have been explored for their analgesic effects. Researchers investigate their ability to modulate pain pathways, potentially providing relief from chronic pain conditions .

Safety and Hazards

When handling 1-Benzyl-4-(chloromethyl)piperidine, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Protective gloves, clothing, and eye/face protection should be worn. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzyl-4-(chloromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRPAXCUPFDKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330616
Record name 1-benzyl-4-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(chloromethyl)piperidine

CAS RN

136704-10-4
Record name 1-benzyl-4-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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